Androst-2-ene-16,17-diol
Overview
Description
Androst-2-ene-16,17-diol is a steroidal compound that belongs to the class of androstane derivatives. It is characterized by the presence of a double bond between the second and third carbon atoms and hydroxyl groups attached to the sixteenth and seventeenth carbon atoms. This compound is of interest due to its potential biological activities and its role as an intermediate in the synthesis of other steroidal compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Androst-2-ene-16,17-diol can be achieved through various synthetic routes. One common method involves the epoxidation of 5α-androst-2-ene followed by reductive opening of the epoxide ring. This process typically involves the use of reagents such as silver benzoate and iodine, which facilitate the formation of the epoxide intermediate . The subsequent reduction step can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound often involves microbial transformation processes. Microorganisms such as certain strains of bacteria and fungi are employed to convert phytosterols into steroidal intermediates, which can then be further processed to yield this compound. This biotechnological approach is advantageous due to its cost-effectiveness and environmental sustainability .
Chemical Reactions Analysis
Types of Reactions
Androst-2-ene-16,17-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The double bond can be reduced to yield saturated derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide or pyridinium chlorochromate are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Reagents like tosyl chloride or thionyl chloride can be used to convert hydroxyl groups into tosylates or chlorides, respectively.
Major Products Formed
Oxidation: Formation of androst-2-ene-16,17-dione.
Reduction: Formation of androstane-16,17-diol.
Substitution: Formation of this compound derivatives with various functional groups.
Scientific Research Applications
Androst-2-ene-16,17-diol has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of other steroidal compounds, including anabolic steroids and corticosteroids.
Biology: It is used in studies related to steroid metabolism and hormone regulation.
Mechanism of Action
The mechanism of action of Androst-2-ene-16,17-diol involves its interaction with specific molecular targets, such as androgen receptors. Upon binding to these receptors, it can modulate the expression of target genes involved in various physiological processes. The compound may also undergo metabolic conversion to other active steroidal hormones, thereby exerting its effects through multiple pathways .
Comparison with Similar Compounds
Similar Compounds
Androst-5-ene-3β,17β-diol: An endogenous weak androgen and estrogen steroid hormone.
Androst-4-ene-3,17-dione: A precursor in the biosynthesis of testosterone and estrone.
Dehydroepiandrosterone (DHEA): A steroid hormone involved in the production of androgens and estrogens
Uniqueness
Androst-2-ene-16,17-diol is unique due to its specific structural features, such as the double bond at the second position and the hydroxyl groups at the sixteenth and seventeenth positions. These structural characteristics confer distinct chemical reactivity and biological activity compared to other similar steroidal compounds.
Properties
IUPAC Name |
10,13-dimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-16,17-diol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30O2/c1-18-9-4-3-5-12(18)6-7-13-14(18)8-10-19(2)15(13)11-16(20)17(19)21/h3-4,12-17,20-21H,5-11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWUOTDQQNZPUOC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CC(C2O)O)CCC4C3(CC=CC4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70973217 | |
Record name | Androst-2-ene-16,17-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70973217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5764-10-3, 5764-11-4 | |
Record name | NSC102234 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102234 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC101592 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101592 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Androst-2-ene-16,17-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70973217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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